B1578711 Beta-Amyloid (6-17)

Beta-Amyloid (6-17)

カタログ番号: B1578711
分子量: 1449.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (6-17) is a useful research compound. Molecular weight is 1449.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-17) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Alzheimer's Disease Pathogenesis

Beta-Amyloid peptides are central to the amyloid cascade hypothesis, which posits that the accumulation of amyloid plaques is a primary event in AD pathology. The fragment Beta-Amyloid (6-17) is particularly relevant for several reasons:

  • Neurotoxicity : Studies indicate that Beta-Amyloid (6-17) can form oligomers that are neurotoxic, contributing to synaptic dysfunction and neuronal death . This neurotoxic property makes it a critical target for therapeutic interventions aimed at mitigating cognitive decline.
  • Biomarker Potential : The presence and levels of Beta-Amyloid peptides, including (6-17), are used as biomarkers for diagnosing AD. Imaging techniques such as positron emission tomography (PET) can visualize amyloid deposition in vivo, aiding in early diagnosis and monitoring disease progression .

Therapeutic Development

The therapeutic applications of Beta-Amyloid (6-17) are primarily focused on drug development aimed at reducing amyloid accumulation or preventing its toxic effects:

  • Monoclonal Antibodies : Recent advancements include the development of monoclonal antibodies targeting amyloid aggregates. For instance, drugs like aducanumab and lecanemab have shown efficacy in reducing amyloid burden and modestly improving cognitive outcomes in clinical trials . These therapies often target specific regions of the amyloid peptide, including fragments like Beta-Amyloid (6-17).
  • Small Molecule Inhibitors : Researchers are exploring small molecules that can inhibit the aggregation of Beta-Amyloid peptides or promote their clearance from the brain. These compounds aim to prevent the formation of toxic oligomers and plaques, thereby slowing disease progression .

Research Insights and Case Studies

Numerous studies have highlighted the significance of Beta-Amyloid (6-17) in understanding AD:

  • Cognitive Performance Correlation : Research has shown a correlation between elevated levels of amyloid burden and poorer cognitive performance in aging populations. For example, a study found significant associations between increased amyloid levels and declines in processing speed, working memory, and reasoning abilities .
  • Mixed Pathologies : Case studies reveal that individuals with mixed pathologies, such as those exhibiting both amyloid deposition and tau pathology, show distinct clinical symptoms and responses to treatment. Understanding these interactions is crucial for developing targeted therapies .

Data Table: Summary of Key Findings

Study ReferenceKey FindingsImplications
Aβ accumulation is linked to AD progressionSupports the role of Aβ as a therapeutic target
Elevated Aβ correlates with cognitive declineHighlights the importance of early detection
Successes with Aβ-targeted therapiesEncourages further development in this area
Aβ exhibits neuroprotective properties at low concentrationsSuggests potential for dual-role therapies

特性

分子量

1449.6

配列

HDSGYEVHHQKL

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。